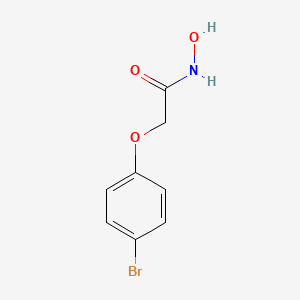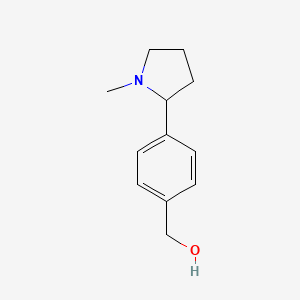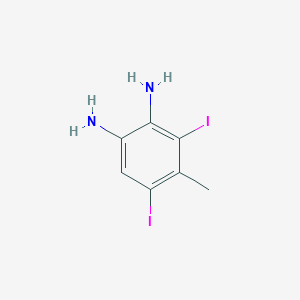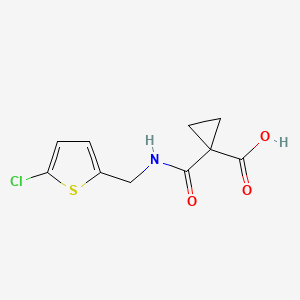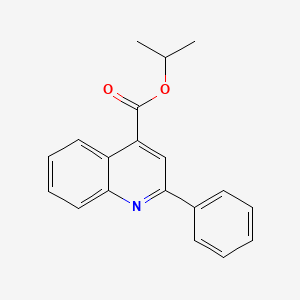
Propan-2-yl 2-phenylquinoline-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propan-2-yl 2-phenylquinoline-4-carboxylate is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 2-phenylquinoline-4-carboxylate typically involves the reaction of aniline, 2-nitrobenzaldehyde, and pyruvic acid through a series of steps including the Doebner reaction, amidation, reduction, acylation, and amination . The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Propan-2-yl 2-phenylquinoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives with nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-4-carboxylic acid derivatives, while reduction can produce various hydroquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
Biology: The compound has shown promise in antibacterial and antioxidant studies.
Industry: It can be used in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of Propan-2-yl 2-phenylquinoline-4-carboxylate involves its interaction with molecular targets such as histone deacetylases (HDACs). By inhibiting HDACs, the compound can modulate gene expression and induce cell cycle arrest and apoptosis in cancer cells . This makes it a potential candidate for anticancer drug development.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenylquinoline-4-carboxylic acid: Known for its antibacterial activity.
3-Hydroxy-2-phenylquinoline-4-carboxylic acid: Exhibits antioxidant properties.
2-Substituted phenylquinoline-4-carboxylic acid derivatives: Studied for their HDAC inhibitory activity.
Uniqueness
Propan-2-yl 2-phenylquinoline-4-carboxylate stands out due to its unique ester functional group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent compared to other similar compounds.
Eigenschaften
Molekularformel |
C19H17NO2 |
|---|---|
Molekulargewicht |
291.3 g/mol |
IUPAC-Name |
propan-2-yl 2-phenylquinoline-4-carboxylate |
InChI |
InChI=1S/C19H17NO2/c1-13(2)22-19(21)16-12-18(14-8-4-3-5-9-14)20-17-11-7-6-10-15(16)17/h3-13H,1-2H3 |
InChI-Schlüssel |
CCCUORGZAVPROT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


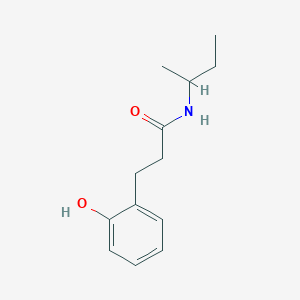
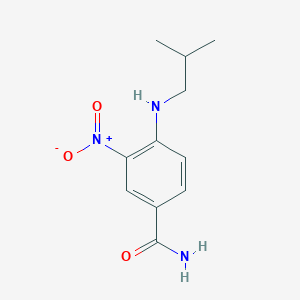
![3,6-Dichloro-N-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14906577.png)
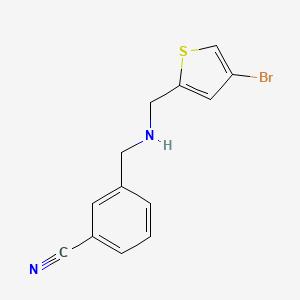
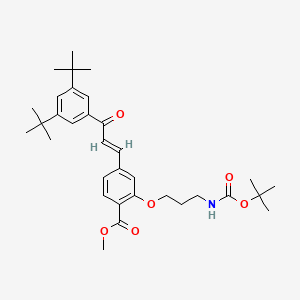
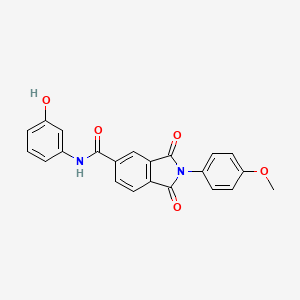
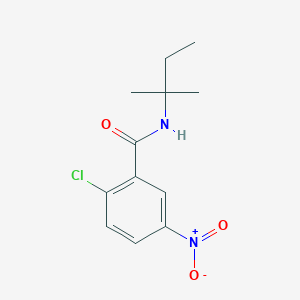
![8-Bromo-6-chloro-3-isopropylimidazo[1,2-b]pyridazine](/img/structure/B14906596.png)
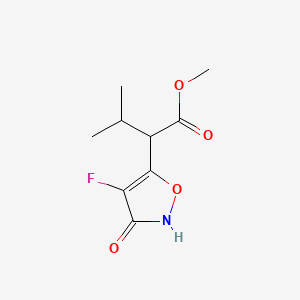
![N~2~-acetyl-N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-(4-methoxyphenyl)-2-oxoethyl]glycinamide](/img/structure/B14906614.png)
